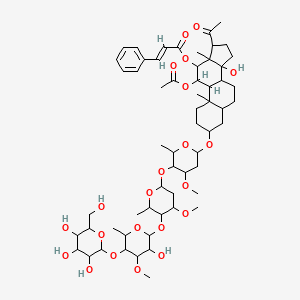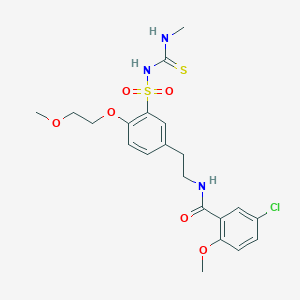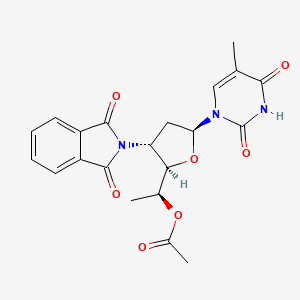
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic properties. The compound features a thymine base attached to a modified sugar moiety, which includes an acetyl group and a phthalimido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine typically involves multiple steps:
Hydrolysis of Acetylated L-rhamnal: The process begins with the mercuric-catalyzed hydrolysis of acetylated L-rhamnal, resulting in an alpha,beta-unsaturated aldehyde.
Addition of DBU-Phthalimide Salt: The next step involves the 1,4-addition of DBU-phthalimide salt with a concomitant acetyl shift, producing L-ribo and L-arabino isomers of 5-O-acetyl-2,3,6-trideoxy-3-phthalimido-hexofuranose.
Coupling with Silylated Thymine: Finally, after acetylation at the anomeric center, the compound is coupled with silylated thymine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The acetyl and phthalimido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: As a nucleoside analog, it has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine involves its incorporation into biological systems where it can interact with molecular targets such as enzymes and nucleic acids. The acetyl and phthalimido groups may enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
- 5-O-acetyl-2,3,6-trideoxy-3-phthalimido-beta-L-ribo-hexofuranose
Uniqueness
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is unique due to its specific structural features, including the combination of a thymine base with a modified sugar moiety containing both acetyl and phthalimido groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
136035-10-4 |
|---|---|
Molecular Formula |
C21H21N3O7 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(1S)-1-[(2R,3R,5S)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15+,16-,17-/m0/s1 |
InChI Key |
GJKVGHBACKLCOR-FKSAFCJBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


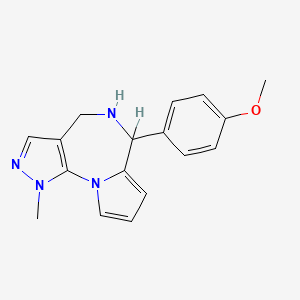
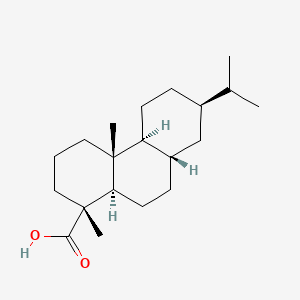
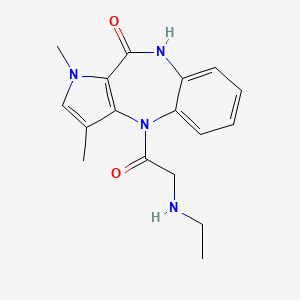
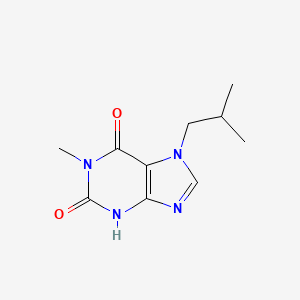
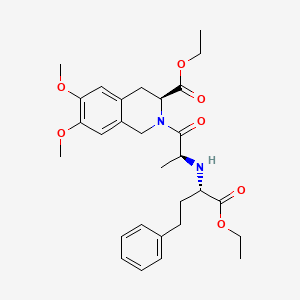
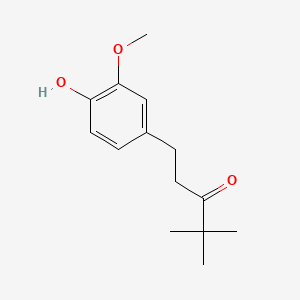
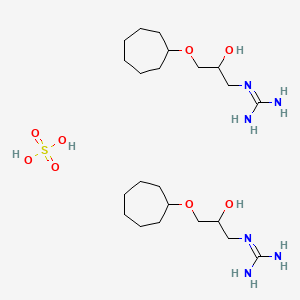
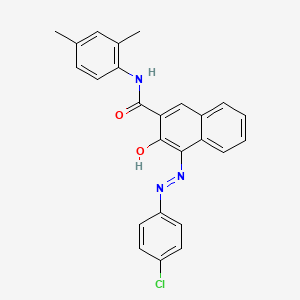


![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
